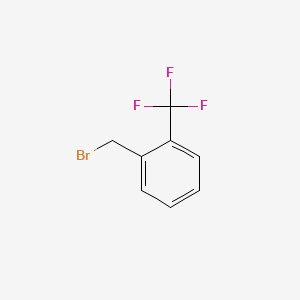

1-(Bromomethyl)-2-(trifluoromethyl)benzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVVVEUSVBLDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192643 | |

| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-44-8 | |

| Record name | 2-Trifluoromethylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene (CAS: 395-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and applications of 1-(Bromomethyl)-2-(trifluoromethyl)benzene, CAS number 395-44-8. This compound is a key building block in organic synthesis, particularly valued for the introduction of the 2-(trifluoromethyl)benzyl moiety in the development of novel pharmaceuticals and agrochemicals. This document includes detailed tables of its physicochemical and spectroscopic properties, experimental protocols for its synthesis and subsequent reactions, and graphical representations of its synthetic utility.

Chemical and Physical Properties

This compound is a substituted toluene derivative with a bromomethyl group and a trifluoromethyl group attached to the benzene ring. Its properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 395-44-8 | [1] |

| Molecular Formula | C₈H₆BrF₃ | [1] |

| Molecular Weight | 239.03 g/mol | [1] |

| Appearance | Light yellow liquid or low melting point solid | - |

| Boiling Point | 201.9 °C at 760 mmHg | - |

| Melting Point | 34-35 °C | - |

| Density | 1.571 g/cm³ | - |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index | 1.488 | [2] |

| Solubility | Soluble in organic solvents such as (trifluoromethyl)benzene and carbon tetrachloride. | [3] |

| LogP | 3.49 | [2] |

Spectroscopic Data

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Chemical shifts are expected for aromatic protons and a benzylic CH₂Br group. | - |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the trifluoromethyl carbon, and the bromomethyl carbon are characteristic. | - |

| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): Expected around m/z 238/240 (due to bromine isotopes). | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C-F, and C-Br bonds would be observed. | - |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Source: Aggregated GHS information.

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Synthesis and Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for its reactive benzylic bromide functional group.

Synthesis

The most common method for the synthesis of this compound is the free-radical bromination of 2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) and a radical initiator.[3]

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

(Trifluoromethyl)benzene or carbon tetrachloride (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene in an appropriate volume of (trifluoromethyl)benzene.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by photochemically with a suitable lamp.[4]

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group enhances the reactivity of the benzylic position towards nucleophiles. This makes it a valuable reagent for introducing the 2-(trifluoromethyl)benzyl moiety into a wide range of molecules.[3]

A significant application is in the synthesis of pharmaceutical compounds, including inhibitors of phosphoinositide 3-kinase (PI3K) beta.[3]

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, thiol, or carbanion)

-

A suitable solvent (e.g., DMF, acetonitrile, THF)

-

A base (if required, e.g., potassium carbonate, triethylamine)

Procedure:

-

Dissolve the nucleophile in the chosen solvent in a reaction flask.

-

If necessary, add a base to deprotonate the nucleophile.

-

To this solution, add this compound (typically 1.0-1.2 equivalents) dropwise at room temperature or an appropriate temperature for the specific reaction.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with water or an appropriate aqueous solution.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: General scheme for nucleophilic substitution reactions.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group makes it an essential building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Proper handling and safety precautions are paramount when working with this compound. The synthetic and reaction protocols provided in this guide offer a foundation for its effective use in research and development.

References

A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-(trifluoromethyl)benzene is a critical fluorinated building block in modern organic synthesis. Its unique electronic and steric properties, stemming from the ortho-positioning of a reactive bromomethyl group and a strongly electron-withdrawing trifluoromethyl group, make it a valuable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, an analysis of its chemical reactivity, and a summary of its key applications.

Physicochemical Properties

The properties of this compound are summarized below. While experimentally determined data for some properties of this specific isomer are not widely published, data from closely related isomers and computational predictions provide valuable context.

| Property | Data | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Trifluoromethylbenzyl bromide, o-Trifluoromethylbenzyl bromide | [1][2] |

| CAS Number | 395-44-8 | [3][4] |

| Molecular Formula | C₈H₆BrF₃ | [1][4] |

| Molecular Weight | 239.03 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid (inferred from isomers) | [5] |

| Boiling Point | Data not available; Isomer (meta): 69 °C @ 4 mmHg | [5] |

| Density | Data not available; Isomer (meta): 1.565 g/mL at 25 °C | [5] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., CCl₄, ethanol, acetone) | [6] |

Chemical Reactivity and Applications

The synthetic utility of this compound is dictated by the interplay between its two functional groups.

-

The Bromomethyl Group : The C-Br bond at the benzylic position is highly polarized, making the carbon atom electrophilic and an excellent site for nucleophilic substitution reactions (Sₙ2) . This allows for the facile introduction of the 2-(trifluoromethyl)benzyl moiety into a wide range of molecules by reacting it with nucleophiles such as amines, alkoxides, thiolates, and azides.[3]

-

The Trifluoromethyl Group : As a potent electron-withdrawing group, the -CF₃ moiety deactivates the benzene ring towards electrophilic aromatic substitution.[3] Its primary influence is favoring the radical substitution at the benzylic methyl group during synthesis and modulating the electronic properties of the final molecule. The steric bulk of the ortho-positioned -CF₃ group can also influence reaction pathways, sometimes enhancing regioselectivity.[3]

Key Applications:

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The 2-(trifluoromethyl)benzyl scaffold is incorporated into drug candidates to enhance properties like metabolic stability and binding affinity. It has been specifically noted in the synthesis of PI3K-beta inhibitors.[3]

-

Agrochemical Development : It is used to create advanced pesticides and herbicides where the trifluoromethyl group contributes to the biological activity and stability of the final product.

-

Click Chemistry : The compound can be readily converted to 1-(azidomethyl)-2-(trifluoromethyl)benzene via substitution with sodium azide. This azide derivative is a key precursor for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" used to form stable triazole linkages in complex molecules.[3]

Experimental Protocols

Synthesis via Free-Radical Bromination

The most common and direct method for synthesizing this compound is the free-radical bromination of 2-(trifluoromethyl)toluene.

Reaction Scheme:

2-(Trifluoromethyl)toluene + NBS --(Initiator, Solvent, Heat/Light)--> this compound + Succinimide

Methodology:

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or the less toxic (trifluoromethyl)benzene.

-

Addition of Brominating Agent : Add N-Bromosuccinimide (NBS) to the solution. It is crucial to use high-purity NBS, as impurities can lead to undesired side products.[3]

-

Initiation : Add a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction : Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation if necessary.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification : Based on data for its isomers, this compound is expected to be classified as Skin Corrosion/Irritation Category 1B , causing severe skin burns and eye damage.[7]

-

General Hazards : As a benzylic bromide, it is a potent lachrymator (tear-producing agent) and is corrosive.

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[4]

-

First Aid : In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

References

- 1. This compound | C8H6BrF3 | CID 123057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 395-44-8 | Benchchem [benchchem.com]

- 4. 395-44-8|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(bromomethyl)-2-(trifluoromethyl)benzene, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details the compound's physicochemical properties, spectroscopic signature, and synthesis, offering in-depth experimental protocols for its preparation and characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing a foundation for its handling and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrF₃ | [2] |

| Molecular Weight | 239.03 g/mol | [1][2] |

| CAS Number | 395-44-8 | [1][2] |

| Boiling Point | 213.3 ± 0.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Melting Point | N/A |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is through the radical bromination of 2-(trifluoromethyl)toluene.[1] This reaction selectively targets the benzylic methyl group due to the deactivating effect of the trifluoromethyl group on the aromatic ring towards electrophilic substitution.[1] The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), is the preferred method.[1]

References

Mass Spectrometry Analysis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(bromomethyl)-2-(trifluoromethyl)benzene. This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in research and drug development settings.

Mass Spectral Data and Fragmentation Analysis

This compound (C₈H₆BrF₃) has a molecular weight of approximately 239.03 g/mol .[1][2] The presence of a bromine atom, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal natural abundance, results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[2] This pattern, with two peaks of similar intensity separated by 2 m/z units, is a key signature for identifying this compound in a mass spectrum.

Electron Ionization (EI) is a common technique for the analysis of this and similar halogenated aromatic compounds. Under EI conditions, this compound undergoes characteristic fragmentation. The most prominent fragmentation pathway involves the cleavage of the C-Br bond, leading to the formation of the stable 2-(trifluoromethyl)benzyl cation.

Table 1: Key Mass Spectral Data for this compound

| m/z Value | Ion Formula | Fragment Name | Relative Intensity |

| 238/240 | [C₈H₆⁷⁹BrF₃]⁺ / [C₈H₆⁸¹BrF₃]⁺ | Molecular Ion (M⁺) | Low |

| 159 | [C₈H₆F₃]⁺ | 2-(Trifluoromethyl)benzyl cation | High[1] |

| 109 | [C₇H₄F₂]⁺ | Fragment from loss of HF from [C₈H₆F₃]⁺ | Medium[1] |

| 160 | [C₈H₇F₃]⁺ | Isotopic peak of the 2-(trifluoromethyl)benzyl cation | Medium[1] |

Note: Relative intensities are qualitative and can vary depending on the instrument and analytical conditions. The molecular ion peak is often of low abundance due to the lability of the C-Br bond.

The fragmentation process can be visualized as follows:

Figure 1: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

A robust and reliable analytical method is essential for the accurate analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this volatile compound.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the instrument (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For the analysis of reaction mixtures or formulated products, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Table 2: Recommended GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-300 amu |

| Scan Mode | Full Scan |

The workflow for the GC-MS analysis can be summarized as follows:

Figure 2: General workflow for the GC-MS analysis of this compound.

Application in Drug Development: A Building Block for PI3K Inhibitors

This compound serves as a crucial synthetic intermediate for introducing the 2-(trifluoromethyl)benzyl moiety into larger molecules. The trifluoromethyl group is a highly sought-after functional group in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

One important application of this compound is in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[] PI3Kβ is one of the isoforms of PI3K and has emerged as a promising target for cancer therapy.[4]

The general role of this compound in the synthesis of a PI3Kβ inhibitor can be visualized as part of a larger drug discovery and development workflow.

Figure 3: Logical workflow from a chemical building block to a potential therapeutic agent.

The PI3K/Akt signaling pathway, which is targeted by inhibitors synthesized using this building block, is a complex network of protein interactions. A simplified representation of this pathway is shown below.

Figure 4: Simplified PI3K/Akt signaling pathway and the point of intervention for PI3Kβ inhibitors.

Conclusion

The mass spectrometry analysis of this compound provides distinct and identifiable spectral features, primarily the characteristic isotopic pattern of bromine and the dominant fragment ion resulting from the loss of the bromine atom. A well-defined GC-MS protocol enables the reliable identification and quantification of this compound. Its role as a key building block in the synthesis of pharmaceutically relevant molecules, such as PI3K inhibitors, underscores the importance of its thorough analytical characterization for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 1-(Bromomethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 1-(bromomethyl)-2-(trifluoromethyl)benzene. It includes a detailed analysis of its vibrational spectrum, experimental protocols for obtaining the spectrum, and a workflow for spectral analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize FT-IR spectroscopy for the identification and characterization of complex organic molecules.

Introduction to FT-IR Spectroscopy of this compound

This compound is a substituted toluene derivative with significant applications in organic synthesis and as a building block for pharmaceutical and agrochemical compounds. Its molecular structure, featuring a bromomethyl group and a trifluoromethyl group on a benzene ring in an ortho configuration, gives rise to a unique and complex infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides detailed information about the vibrational modes of its functional groups.

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the aromatic ring, the trifluoromethyl group, the bromomethyl group, and the aliphatic C-H bonds. Analysis of these bands allows for the confirmation of the compound's identity and can provide insights into its molecular structure and purity.

Quantitative FT-IR Spectral Data

The following table summarizes the major absorption bands observed in the gas-phase FT-IR spectrum of this compound.[1] The data is sourced from the NIST Chemistry WebBook, a reliable database of chemical and physical properties.[1]

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |

| 3080 | ~90 | Aromatic C-H Stretch |

| 2970 | ~92 | Aliphatic C-H Stretch (CH₂) |

| 1610 | ~85 | Aromatic C=C Ring Stretch |

| 1490 | ~80 | Aromatic C=C Ring Stretch |

| 1450 | ~75 | CH₂ Scissoring |

| 1310 | ~40 | C-F Stretch (Trifluoromethyl Group) |

| 1160 | ~30 | C-F Stretch (Trifluoromethyl Group) |

| 1120 | ~25 | C-F Stretch (Trifluoromethyl Group) |

| 1040 | ~60 | In-plane C-H Bending |

| 770 | ~50 | Out-of-plane C-H Bending (ortho-disubstitution) |

| 650 | ~70 | C-Br Stretch |

Interpretation of the Spectrum

The FT-IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

-

Aromatic C-H and C=C Vibrations: The presence of the benzene ring is confirmed by the weak aromatic C-H stretching vibrations around 3080 cm⁻¹ and the characteristic C=C ring stretching absorptions at approximately 1610 cm⁻¹ and 1490 cm⁻¹. The band at 770 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

-

Trifluoromethyl (CF₃) Group Vibrations: The trifluoromethyl group is a strong electron-withdrawing group and exhibits intense absorption bands due to the C-F stretching vibrations. These are typically observed in the region of 1100-1400 cm⁻¹. In the spectrum of this compound, the strong absorptions around 1310 cm⁻¹, 1160 cm⁻¹, and 1120 cm⁻¹ are characteristic of the symmetric and asymmetric C-F stretching modes of the CF₃ group.

-

Bromomethyl (CH₂Br) Group Vibrations: The bromomethyl group gives rise to several characteristic vibrations. The aliphatic C-H stretching of the CH₂ group is observed around 2970 cm⁻¹. The scissoring (bending) vibration of the CH₂ group appears near 1450 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, and in this case, is assigned to the absorption band at approximately 650 cm⁻¹.

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature. The protocol is based on the Attenuated Total Reflectance (ATR) technique, a common and convenient method for liquid samples.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup and self-check procedures.

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues from previous measurements.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the center of the ATR crystal. Enough sample should be used to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample.

-

As with the background, the sample spectrum should be an average of multiple scans to ensure good data quality.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption maxima.

-

The processed spectrum is then ready for interpretation.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal with a suitable solvent to remove the sample.

-

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of a liquid sample.

Conclusion

This technical guide has provided a detailed overview of the FT-IR spectroscopy of this compound. The quantitative spectral data, coupled with the interpretation of the characteristic vibrational modes, offers a clear and concise understanding of the molecule's infrared spectrum. The provided experimental protocol and analysis workflow serve as practical resources for researchers and scientists working with this compound. FT-IR spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound in various scientific and industrial applications.

References

A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-(trifluoromethyl)benzene is a key bifunctional organic compound that serves as a cornerstone reagent in advanced chemical synthesis. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group on an aromatic scaffold, makes it an exceptionally valuable building block. The trifluoromethyl (-CF3) group is a highly sought-after moiety in medicinal chemistry and agrochemical design for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Concurrently, the bromomethyl (-CH2Br) group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 2-(trifluoromethyl)benzyl fragment into a diverse range of molecular architectures.[4] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, detailed synthesis protocols, chemical reactivity, and significant applications in research and development.

Nomenclature and Chemical Identification

Accurate identification is critical for regulatory compliance and scientific communication. The compound is recognized by several names and identifiers, with its IUPAC name being this compound.[5]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Common Synonyms | 2-(Trifluoromethyl)benzyl bromide[5], o-Trifluoromethylbenzyl bromide, 2-(Bromomethyl)benzotrifluoride[5] |

| CAS Number | 395-44-8[5] |

| Molecular Formula | C8H6BrF3[5] |

| InChIKey | TXVVVEUSVBLDED-UHFFFAOYSA-N[5] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C(F)(F)F[5] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for reaction monitoring, quality control, and structural elucidation.

Table 2.1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 239.03 g/mol [5] |

| Appearance | White or colorless to light yellow powder or liquid |

| Melting Point | 34-35 °C |

| Boiling Point | 72 °C @ 7.5 mmHg |

| Density | 1.571 g/mL @ 25 °C |

| Flash Point | 83 °C |

| Solubility | Soluble in common organic solvents like Toluene, Dichloromethane, and CCl4. |

Table 2.2: Representative Spectroscopic Data

| Technique | Characteristic Peaks / Shifts (δ) |

|---|---|

| ¹H NMR | ~4.5-4.7 ppm (s, 2H, -CH₂Br) : The benzylic protons typically appear as a sharp singlet. ~7.3-7.8 ppm (m, 4H, Ar-H) : A complex multiplet corresponding to the aromatic protons. |

| ¹³C NMR | ~30-33 ppm (-CH₂Br) : Benzylic carbon. ~124 ppm (q, ¹JCF ≈ 272 Hz, -CF₃) : Carbon of the trifluoromethyl group. ~126-135 ppm (Ar-C) : Aromatic carbons. |

| ¹⁹F NMR | ~ -60 to -63 ppm (s, 3F, -CF₃) : A singlet for the three equivalent fluorine atoms.[6] |

| IR (cm⁻¹) | ~1200-1250 cm⁻¹ (C-Br stretch) , ~1100-1300 cm⁻¹ (C-F stretch) , ~3000-3100 cm⁻¹ (Aromatic C-H stretch) . |

Synthesis Protocols and Workflows

This compound is typically synthesized via two primary, high-yielding routes starting from commercially available precursors.

References

Molecular weight and formula of 1-(Bromomethyl)-2-(trifluoromethyl)benzene

An In-depth Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene

This guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis protocols, reactivity, and applications, with a focus on its utility in drug discovery and development.

Core Chemical and Physical Properties

This compound is a substituted toluene derivative. The presence of both a reactive bromomethyl group and an electron-withdrawing trifluoromethyl group on the benzene ring imparts unique reactivity and makes it a valuable intermediate for introducing the 2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1]

Quantitative data and key identifiers for the compound are summarized in the table below for easy reference.

| Identifier | Value |

| Molecular Formula | C₈H₆BrF₃[1][2] |

| Molecular Weight | 239.03 g/mol [1][2] |

| CAS Number | 395-44-8[1][2] |

| IUPAC Name | This compound[2] |

| Synonym | 2-Trifluoromethylbenzyl bromide[2] |

| InChI Key | TXVVVEUSVBLDED-UHFFFAOYSA-N[1] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the regioselective radical bromination of the methyl group of 2-(trifluoromethyl)toluene.[1] The trifluoromethyl group deactivates the aromatic ring, favoring substitution at the benzylic position.[1]

Experimental Protocol: Radical Bromination of 2-(Trifluoromethyl)toluene

This protocol outlines a common method for the synthesis of this compound.

Objective: To achieve high-yield, mono-bromination of the benzylic carbon of 2-(trifluoromethyl)toluene.

Reagents and Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

Radical Initiator (e.g., Benzoyl Peroxide or 2,2'-Azobisisobutyronitrile - AIBN)[1]

-

Non-polar solvent (e.g., (Trifluoromethyl)benzene as a safer alternative to Carbon Tetrachloride)[1][3]

-

Reaction vessel equipped with a reflux condenser, magnetic stirrer, and inert atmosphere (e.g., Nitrogen or Argon)

-

Heat source and light source (e.g., 150W tungsten bulb for photochemical activation)[3]

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 2-(trifluoromethyl)toluene in the chosen non-polar solvent under an inert atmosphere.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or benzoyl peroxide) to the solution.[1]

-

Initiation: Gently heat the mixture to reflux. For photochemical activation, illuminate the reaction vessel with a suitable light source.[3]

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the consumption of the starting material and the formation of the desired product. Careful monitoring is crucial to minimize the formation of di-brominated side products.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Below is a diagram illustrating the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of its benzylic bromide.[1] The C-Br bond is polarized, making the benzylic carbon electrophilic and an excellent target for a wide range of nucleophiles.[1]

Key Reactions and Applications:

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles. This allows for the facile introduction of the 2-(trifluoromethyl)benzyl group, a moiety of interest in medicinal chemistry due to the unique properties of the -CF₃ group, such as high lipophilicity and metabolic stability.[1][4]

-

N-Alkylation: Reaction with primary and secondary amines yields N-benzylated amines, which are important scaffolds in many pharmaceutical compounds.[1]

-

O- and S-Alkylation: It reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively.

-

-

Intermediate for Complex Molecules: It serves as a crucial intermediate in the synthesis of more complex molecules, including PI3K-beta inhibitors and various spiro compounds.[1]

-

"Click Chemistry" Precursor: The compound can be converted to its corresponding azide, 1-(azidomethyl)-2-(trifluoromethyl)benzene. This azide is a key precursor for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, which are known for their high efficiency and are widely used in drug discovery to link molecular fragments.[1]

The following diagram illustrates the role of this compound as a versatile synthetic intermediate.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a corrosive chemical that requires careful handling.

-

GHS Classification: The compound is classified with the hazard statement H314, indicating that it causes severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | 395-44-8 | Benchchem [benchchem.com]

- 2. This compound | C8H6BrF3 | CID 123057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. News - News Report: The Rising Importance of 1-Bromo-4-(Trifluoromethyl)benzene in Chemical Applications [xdbiochems.com]

Safety and handling precautions for 2-(Trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the Safe Handling and Application of 2-(Trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthetic applications of 2-(Trifluoromethyl)benzyl bromide. The content is intended to support laboratory research and drug development activities by providing detailed protocols and safety procedures.

Chemical and Physical Properties

2-(Trifluoromethyl)benzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethyl)benzyl moiety. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 395-44-8 | |

| Molecular Formula | C₈H₆BrF₃ | |

| Molecular Weight | 239.03 g/mol | |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.571 g/mL at 25 °C | |

| Boiling Point | 72 °C at 7.5 mmHg | |

| Refractive Index | n20/D 1.494 | |

| Flash Point | 83 °C (181.4 °F) - closed cup | |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [2] |

| Synonyms | α-Bromo-α',α',α'-trifluoro-o-xylene, 2-(Bromomethyl)benzotrifluoride |

Safety and Handling Precautions

2-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance that requires strict safety measures during handling.

Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage. |

| Corrosive to Metals | Category 1 | Warning | H290: May be corrosive to metals. |

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Protective work clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA-approved respirator.[3] |

Handling and Storage

| Procedure | Recommendation |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Use non-sparking tools and ground equipment to prevent static discharge.[3] |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[3] Keep the container tightly closed in a corrosive-resistant container with a resistant inner liner. Store locked up. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water or shower. Immediately call a poison center or doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor. |

Experimental Protocols

2-(Trifluoromethyl)benzyl bromide is a valuable reagent for the alkylation of various nucleophiles, including amines, alcohols, and heterocycles.

Synthesis of 2-(Trifluoromethyl)benzyl bromide

A common method for the preparation of 2-(Trifluoromethyl)benzyl bromide involves the bromination of 2-(trifluoromethyl)benzyl alcohol.

Materials:

-

2-(Trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Absolute toluene

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Potassium hydrogen carbonate (KHCO₃)

-

Saturated sodium chloride (NaCl) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 14 g of 2-(trifluoromethyl)benzyl alcohol in 80 ml of absolute toluene in a round-bottom flask.

-

Prepare a solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene.

-

Add the phosphorus tribromide solution dropwise to the alcohol solution while maintaining the temperature between 20-30 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the toluene by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Adjust the pH of the aqueous layer to 8.0 with potassium hydrogen carbonate.

-

Separate the organic layer and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash twice with water and once with a saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 2-(Trifluoromethyl)benzyl bromide as the residue.

N-Alkylation of Indole with 2-(Trifluoromethyl)benzyl bromide

This protocol describes a general procedure for the N-alkylation of an indole derivative, a common reaction in medicinal chemistry.

Materials:

-

2-(Trifluoromethyl)indole

-

Sodium hydride (NaH)

-

2-(Trifluoromethyl)benzyl bromide

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(trifluoromethyl)indole (1.0 equivalent) in dry DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-(trifluoromethyl)benzyl bromide (1.2 equivalents) in dry DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated indole.

Applications in Research and Drug Development

The 2-(trifluoromethyl)benzyl group is of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl (CF₃) group.[4]

-

Medicinal Chemistry : The CF₃ group is a common bioisostere for other functional groups and can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The introduction of the 2-(trifluoromethyl)benzyl moiety can thus be a key step in the synthesis of novel drug candidates.[5]

-

Agrochemicals : In agrochemical synthesis, the trifluoromethyl group can increase the efficacy and stability of pesticides and herbicides.[4] 2-(Trifluoromethyl)benzyl bromide serves as a versatile building block for creating more potent and environmentally stable agrochemicals.[4]

-

Organic Synthesis : As a reactive benzylating agent, it is used in a variety of nucleophilic substitution reactions to introduce the 2-(trifluoromethyl)benzyl group into diverse molecular scaffolds.[5]

Visualizations

Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling 2-(Trifluoromethyl)benzyl bromide in a laboratory setting.

Caption: A generalized workflow for the safe handling of 2-(Trifluoromethyl)benzyl bromide.

N-Alkylation Reaction Pathway

The diagram below outlines the logical steps in the N-alkylation of an indole using 2-(Trifluoromethyl)benzyl bromide.

Caption: The reaction pathway for the N-alkylation of an indole derivative.

References

The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the bromomethyl group in trifluoromethylated benzenes. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the chemical behavior of the benzylic bromide, impacting reaction mechanisms, rates, and synthetic outcomes. This document offers a comprehensive overview of key reactions, quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a valuable resource for professionals in chemical research and drug development.

Introduction: The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone in modern medicinal and materials chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] When positioned on a benzene ring, the CF₃ group exerts a powerful electron-withdrawing effect, which profoundly alters the reactivity of adjacent functional groups, such as the bromomethyl moiety. This guide explores the nuanced reactivity of these important building blocks, focusing on nucleophilic substitution, radical reactions, and their applications in synthesis.

Nucleophilic Substitution Reactions

The reactivity of the bromomethyl group in trifluoromethylated benzenes in nucleophilic substitution reactions is highly dependent on the position of the CF₃ group (ortho, meta, or para) and the reaction conditions. These factors dictate whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism.

Mechanistic Considerations

The electron-withdrawing nature of the trifluoromethyl group destabilizes the formation of a benzylic carbocation. This effect is most pronounced when the CF₃ group is in the para position, where it can directly withdraw electron density from the benzylic carbon through resonance. Consequently, Sₙ1 pathways are generally disfavored in trifluoromethyl-substituted benzyl bromides compared to their electron-donating counterparts. Primary benzylic halides, such as trifluoromethylated benzyl bromides, typically favor the Sₙ2 pathway.[2]

The general mechanism for an Sₙ2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Figure 1: Generalized Sₙ2 pathway for nucleophilic substitution.

Quantitative Reactivity Data

The electronic effect of the trifluoromethyl group on the reactivity of the bromomethyl group can be quantified through kinetic studies. Solvolysis reactions, where the solvent acts as the nucleophile, are often used to probe these effects. While specific kinetic data for a wide range of nucleophiles with all isomers of trifluoromethylbenzyl bromide is not extensively compiled in a single source, solvolysis data for related substituted benzyl halides provide valuable insights. The electron-withdrawing CF₃ group is known to decrease the rate of Sₙ1 reactions and can have a variable effect on Sₙ2 reactions depending on the transition state.

| Substrate | Relative Rate of Solvolysis (Compared to Benzyl Bromide) | Reaction Conditions | Reference |

| Benzyl Bromide | 1 | Not Specified | General Observation |

| p-Trifluoromethylbenzyl Bromide | Significantly Slower | Not Specified | Inferred from electronic effects |

| m-Trifluoromethylbenzyl Bromide | Slower | Not Specified | Inferred from electronic effects |

| o-Trifluoromethylbenzyl Bromide | Slower | Not Specified | Inferred from electronic effects and potential steric hindrance |

Table 1: Expected Relative Solvolysis Rates of Trifluoromethylated Benzyl Bromides. Note: This table is illustrative and based on established principles of physical organic chemistry. Specific rate constants will vary with reaction conditions.

Key Synthetic Transformations and Experimental Protocols

Trifluoromethylated benzyl bromides are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized molecules.

Synthesis of Trifluoromethylated Benzyl Bromides

A common route to trifluoromethylated benzyl bromides is the radical bromination of the corresponding trifluoromethylated toluene. Alternatively, they can be synthesized from the corresponding benzyl alcohol.

-

Dissolution: Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol in toluene (e.g., 20 mL for a 5g scale).

-

Reagent Addition: Under an ice bath, add triphenylphosphine (PPh₃) (1.05 eq) and carbon tetrabromide (CBr₄) (1.05 eq).

-

Reaction: Stir the mixture for 2 hours under the ice bath conditions.

-

Workup: Filter the reaction mixture through a pad of silica gel to remove triphenylphosphine oxide.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 20:1) as the eluent.

Figure 2: Experimental workflow for the synthesis of 3,5-bis(trifluoromethyl)benzyl bromide.

Oxidation to Aldehydes

The bromomethyl group can be oxidized to an aldehyde, providing a key intermediate for further synthetic transformations.

-

Reaction Setup: To a solution of the trifluoromethylated benzyl bromide (1.0 eq) and pyridine N-oxide (1.0 eq) in acetonitrile, add silver oxide (0.5 eq).

-

Reaction: Stir the resulting mixture overnight at room temperature under a nitrogen atmosphere. For less reactive substrates, heating to 50°C may be necessary.

-

Workup: Add anhydrous sodium sulfate or magnesium sulfate to the reaction mixture and filter through a thin pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Bromomethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(bromomethyl)-2-(trifluoromethyl)benzene from 2-(trifluoromethyl)toluene. The primary method described is a free-radical bromination of the benzylic methyl group, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. This protocol emphasizes the use of N-bromosuccinimide (NBS) as a selective brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), to facilitate the reaction. Modern, safer solvents are recommended over historically used chlorinated solvents. This application note includes a comprehensive experimental protocol, a summary of reaction parameters and expected outcomes, characterization data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of the 2-(trifluoromethyl)benzyl moiety into a wide range of molecules. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic attack, thus favoring selective bromination at the benzylic position.[1] This regioselectivity is crucial for the efficient synthesis of complex target molecules in drug discovery and materials science. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is the most common and effective method for this transformation.[1] Careful control of reaction conditions is essential to maximize the yield of the desired mono-brominated product and minimize the formation of di-brominated and other impurities.[1]

Reaction Scheme

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethyl)toluene | N/A |

| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | [1] |

| Solvent | (Trifluoromethyl)benzene or Acetonitrile | [1] |

| Reaction Type | Free-Radical Bromination (Wohl-Ziegler Reaction) | [1] |

| Typical Molar Ratio (Starting Material:NBS:AIBN) | 1 : 1.1 : 0.05 | See Protocol |

| Reaction Temperature | Reflux (typically 80-110 °C depending on solvent) | See Protocol |

| Reaction Time | 2-4 hours | See Protocol |

| Typical Yield | High (specific yield to be determined by experiment) | [2] |

| Purity | >95% (after purification) | See Protocol |

Experimental Protocol

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

(Trifluoromethyl)benzene or Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)toluene (1.0 eq.) in anhydrous (trifluoromethyl)benzene or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and azobisisobutyronitrile (AIBN) (0.05 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by vacuum distillation or silica gel column chromatography.

-

Characterization:

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 7.65 (d, 1H), 7.50 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 4.60 (s, 2H).

-

¹³C NMR (CDCl₃): δ 138.1, 132.5, 129.2, 128.8, 127.3, 126.1 (q), 124.5 (q), 30.5.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Azobisisobutyronitrile is a flammable solid and can decompose violently upon heating.

-

(Trifluoromethyl)benzene and acetonitrile are flammable solvents.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the selective benzylic bromination of 2-(trifluoromethyl)toluene to synthesize 1-(bromomethyl)-2-(trifluoromethyl)benzene. The primary method described is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or photochemical activation. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, favoring free-radical substitution at the benzylic position.[1] This protocol emphasizes safe and efficient laboratory practices, including the use of alternative solvents to the traditionally used carbon tetrachloride.

Introduction

This compound is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-(trifluoromethyl)benzyl moiety into a variety of molecular scaffolds.[1] The Wohl-Ziegler reaction is a well-established method for the selective bromination of allylic and benzylic C-H bonds.[2][3][4][5] This reaction proceeds via a free-radical chain mechanism and requires a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV or visible light.[1][2][6]

The selection of an appropriate solvent is crucial for the success and safety of the Wohl-Ziegler reaction. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and environmental concerns have led to the adoption of safer alternatives like acetonitrile or (trifluoromethyl)benzene.[2][7][8][9][10]

Reaction Mechanism and Selectivity

The benzylic bromination of 2-(trifluoromethyl)toluene with NBS proceeds through a free-radical chain reaction. The key steps are:

-

Initiation: The radical initiator (e.g., AIBN or BPO) undergoes homolytic cleavage upon heating or irradiation to generate radicals.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-(trifluoromethyl)toluene, forming a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product, this compound, and a new bromine radical.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

A low concentration of Br₂ is crucial to suppress the competing electrophilic addition to the aromatic ring.[3] NBS serves as a constant, low-concentration source of Br₂ through its reaction with the HBr generated during the propagation step.[3]

The strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group deactivates the benzene ring towards electrophilic attack, thus enhancing the selectivity for the desired benzylic bromination over aromatic bromination.[1]

Experimental Protocols

Two primary protocols are presented below, one utilizing a chemical radical initiator and the other employing photochemical initiation.

Protocol 1: Benzylic Bromination using a Radical Initiator

This protocol is based on the general principles of the Wohl-Ziegler reaction, adapted for 2-(trifluoromethyl)toluene.

Materials:

-

2-(Trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Acetonitrile or (Trifluoromethyl)benzene (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)toluene (1.0 eq).

-

Add the solvent (acetonitrile or (trifluoromethyl)benzene) to dissolve the starting material.

-

Add N-bromosuccinimide (1.05 - 1.2 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of the product spot will indicate the reaction's progress. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats on the surface of the solvent.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Photochemical Benzylic Bromination

This protocol offers a milder alternative to the use of chemical initiators.[7][8]

Materials:

-

Same as Protocol 1, excluding the radical initiator.

-

A visible light source (e.g., a household compact fluorescent lamp or a tungsten bulb).[7][8]

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent (acetonitrile is a good choice for photochemical reactions).[7][8]

-

Add N-bromosuccinimide (1.05 eq).[7]

-

Position the reaction flask in close proximity to a visible light source.

-

Stir the reaction mixture vigorously at a controlled temperature (e.g., by using a water bath). The reaction can often be carried out at or slightly above room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Follow the work-up and purification steps (5-10) as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the benzylic bromination of substituted toluenes. While specific data for 2-(trifluoromethyl)toluene is not extensively published, these tables provide a general guideline based on similar reactions.

Table 1: Reaction Conditions for Benzylic Bromination of Toluene Derivatives with NBS

| Parameter | Protocol 1 (Chemical Initiation) | Protocol 2 (Photochemical Initiation) |

| Substrate | 2-(Trifluoromethyl)toluene | 2-(Trifluoromethyl)toluene |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Molar Ratio (Substrate:NBS) | 1 : 1.05 - 1.2 | 1 : 1.05 |

| Initiator | AIBN or BPO (0.02 - 0.1 eq) | Visible Light |

| Solvent | Acetonitrile or (Trifluoromethyl)benzene | Acetonitrile |

| Temperature | Reflux | Room Temperature to mild heating |

| Reaction Time | Varies (monitor by TLC/GC-MS) | Varies (monitor by TLC/GC-MS) |

Table 2: Expected Outcomes and Selectivity

| Product | Expected Yield | Selectivity (Mono- vs. Di-bromination) |

| This compound | Good to Excellent | High selectivity for the mono-brominated product is expected due to the deactivating effect of the -CF₃ group. Careful control of the NBS stoichiometry is crucial to minimize di-bromination. |

Diagrams

Signaling Pathway of the Free-Radical Reaction

References

- 1. This compound | 395-44-8 | Benchchem [benchchem.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 9. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. (2009) | Diana Suarez | 6 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-(trifluoromethyl)benzene is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-(trifluoromethyl)benzyl moiety into a variety of molecules. The presence of the electron-withdrawing trifluoromethyl group at the ortho position significantly influences the reactivity of the benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, which is crucial for the synthesis of potential pharmaceutical and agrochemical agents.[1]

The benzylic carbon in this compound is highly electrophilic due to the polarization of the C-Br bond, making it susceptible to attack by a wide range of nucleophiles, including those containing nitrogen, oxygen, and sulfur atoms.[1] These reactions typically proceed via an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond with inversion of configuration if the carbon were chiral.

General Reaction Pathway

The fundamental reaction involves the displacement of the bromide ion by a nucleophile. The general transformation can be visualized as follows:

Caption: General nucleophilic substitution with this compound.

Applications in Synthesis

The 2-(trifluoromethyl)benzyl group is a valuable pharmacophore in drug discovery. Its introduction can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key building block in the synthesis of a wide array of biologically active compounds.

Experimental Protocols

The following protocols are provided as a guide for performing nucleophilic substitution reactions with this compound. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Reaction with Nitrogen Nucleophiles

1. Synthesis of 1-(Azidomethyl)-2-(trifluoromethyl)benzene

This reaction provides a versatile intermediate for the introduction of an amino group or for use in "click chemistry" reactions.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or a biphasic system, add sodium azide (1.2-1.5 mmol). The reaction mixture is stirred at room temperature for several hours or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product. Purification by column chromatography on silica gel may be performed if necessary.

Workflow Diagram:

Caption: Workflow for the synthesis of 1-(azidomethyl)-2-(trifluoromethyl)benzene.

2. N-Alkylation of Amines

This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.

Experimental Protocol:

To a solution of the amine (1.0 mmol) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (1.5-2.0 mmol) or triethylamine (1.5-2.0 mmol). To this mixture, add a solution of this compound (1.0-1.2 mmol) dropwise at room temperature. The reaction is stirred until completion, as indicated by TLC. The reaction mixture is then filtered to remove the inorganic base, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.

Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide.

Experimental Protocol: